(3-Hydroxypropyl)(triphenyl)phosphanium chloride
Description
Properties
CAS No. |
54674-84-9 |
|---|---|
Molecular Formula |
C21H22ClOP |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-hydroxypropyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C21H22OP.ClH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 |
InChI Key |
NFMRPZGOQMRIEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 3-chloro-1-propanol. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloro-1-propanol is replaced by the triphenylphosphine group, forming the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as acetone, and the product is purified through crystallization and centrifugation .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypropyl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphonium salts .
Scientific Research Applications
(3-Hydroxypropyl)(triphenyl)phosphanium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Hydroxypropyl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved in its action include the formation of carbon-phosphorus bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
To contextualize the properties and applications of (3-Hydroxypropyl)(triphenyl)phosphanium chloride, we compare it with structurally or functionally analogous compounds, including phosphonium salts and other triphenyl derivatives.
Phosphonium Salts with Varied Substituents
Phosphonium salts differ primarily in their substituents, which dictate their physicochemical behavior and applications. Key examples include:
Key Findings :
- The hydroxypropyl group in this compound enhances its compatibility with aqueous systems compared to alkyl or aryl-substituted salts, making it suitable for reactions requiring polar solvents .
Triphenyl-Based Compounds with Divergent Functionality
Triphenyl derivatives share structural motifs but differ in central atoms and reactivity:
Key Findings :
- Unlike triphenylphosphine , which acts as a ligand, this compound’s ionic nature enables its use as a solvent or catalyst in ionic liquid-mediated reactions .
- Triphenyltin chloride highlights a critical distinction: phosphonium salts are generally less toxic and more environmentally sustainable than organometallic alternatives .
Biological Activity
(3-Hydroxypropyl)(triphenyl)phosphanium chloride, with the CAS number 54674-84-9, is a phosphonium salt that has garnered attention in various biochemical applications. Its unique structure combines a triphenylphosphonium moiety with a hydroxypropyl group, which may influence its biological activity, particularly in cellular environments.
- Molecular Formula : C21H22ClOP
- Molecular Weight : 356.83 g/mol
- Structural Characteristics : The presence of a triphenyl group enhances lipophilicity, while the hydroxypropyl group may contribute to solubility and reactivity in biological systems.
Phosphonium compounds, including this compound, are known to interact with mitochondrial membranes. The triphenylphosphonium moiety facilitates the selective accumulation of these compounds in mitochondria due to the negative membrane potential. This property has been exploited in drug delivery systems aimed at targeting mitochondrial functions and enhancing therapeutic efficacy.
Antioxidant Properties
Research indicates that phosphonium salts can exhibit antioxidant activities. For instance, studies have shown that triphenylphosphonium derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.
Antitumor Activity
Recent studies have explored the potential of this compound as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been investigated, with promising results suggesting that it may enhance the efficacy of conventional chemotherapeutics by targeting mitochondrial pathways involved in cell survival.
Case Studies
- Mitochondrial Targeting : A study demonstrated that doxorubicin conjugated with triphenylphosphonium could effectively target mitochondria in cancer cells, leading to increased cytotoxicity compared to non-targeted formulations . This suggests that this compound could similarly enhance drug delivery to mitochondria.
- Oxidative Stress Mitigation : In cellular models of oxidative stress, this compound was shown to reduce markers of oxidative damage significantly. This effect was attributed to its ability to modulate mitochondrial function and enhance cellular antioxidant defenses .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClOP |
| Molecular Weight | 356.83 g/mol |
| LogP | 0.3669 |
| Antioxidant Activity | Yes |
| Antitumor Activity | Yes |
| Mechanism of Action | Mitochondrial targeting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
